4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an iodine atom, an isopropyl group, and a methyl group attached to the pyrazole ring, along with a carbaldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the iodination of a pyrazole precursor. One common method is the reaction of 3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Products with the iodine atom replaced by the nucleophile.
Oxidation Reactions: 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction Reactions: 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-methanol.
Scientific Research Applications
4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of agrochemicals and materials science for the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the iodine atom and the carbaldehyde group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-isopropyl-1H-pyrazole: Lacks the carbaldehyde group, making it less reactive in certain chemical transformations.
3-Iodo-1H-pyrazole: Lacks both the isopropyl and methyl groups, resulting in different steric and electronic properties.
4-Iodo-1-isobutyl-1H-pyrazole: Contains an isobutyl group instead of an isopropyl group, affecting its chemical reactivity and biological activity
Uniqueness
4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development and other applications.
Properties
Molecular Formula |
C8H11IN2O |
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Molecular Weight |
278.09 g/mol |
IUPAC Name |
4-iodo-2-methyl-5-propan-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H11IN2O/c1-5(2)8-7(9)6(4-12)11(3)10-8/h4-5H,1-3H3 |
InChI Key |
VXAJZIBBSCJOEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1I)C=O)C |
Origin of Product |
United States |
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